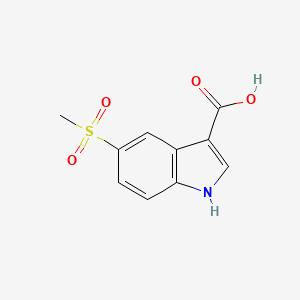

5-Methanesulfonyl-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

5-methylsulfonyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-16(14,15)6-2-3-9-7(4-6)8(5-11-9)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFEUOABSCCVYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)NC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methanesulfonyl-1H-indole-3-carboxylic acid typically involves the reaction of indole derivatives with methanesulfonyl chloride under specific conditions. One common method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or other reduced forms of the compound.

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of indole derivatives, including 5-methanesulfonyl-1H-indole-3-carboxylic acid. The compound has shown promise in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Research indicates that derivatives of this compound can inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. The inhibition of MAO-B has been associated with a reduction in oxidative stress and neuroinflammation, which are pivotal in the progression of neurodegenerative diseases .

Table 1: Neuroprotective Activity of Indole Derivatives

| Compound | Activity | Reference |

|---|---|---|

| This compound | MAO-B inhibition, antioxidant | |

| Indole-3-propionic acid | Neuroprotection against Aβ toxicity | |

| 5-Methoxy-indole carboxylic acid | Strong antioxidant properties |

Antioxidant Effects

The antioxidant capabilities of this compound have been documented, indicating its potential to scavenge free radicals and reduce oxidative damage in cells. This property is crucial for developing therapeutic agents aimed at mitigating oxidative stress-related conditions. Studies have demonstrated that this compound can significantly decrease lipid peroxidation and protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂) .

Drug Development Potential

The structural characteristics of this compound make it a suitable candidate for drug development. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential for central nervous system disorders. The synthesis of new derivatives based on this compound is ongoing, with researchers exploring modifications that could enhance its bioavailability and efficacy against various diseases .

Table 2: Drug Development Insights

| Property | Findings | Reference |

|---|---|---|

| Blood-brain barrier permeability | Increased permeability observed | |

| Safety profile | Low hemolytic effects noted | |

| Derivative synthesis | Ongoing research for new compounds |

Case Studies and Research Findings

Several case studies have documented the efficacy of indole derivatives in preclinical models:

- Neuroprotection in Animal Models : In vivo studies have shown that compounds derived from this compound can protect against neurotoxic agents, such as Aβ peptides, demonstrating their potential for treating Alzheimer's disease .

- Antioxidant Activity in Cell Lines : Experiments conducted on SH-SY5Y neuronal cell lines revealed that these compounds significantly reduced oxidative stress markers, supporting their role as effective antioxidants .

Mechanism of Action

The mechanism of action of 5-Methanesulfonyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Indole-3-carboxylic acid: A related compound with similar structural features but lacking the methanesulfonyl group.

5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Another indole derivative with different substituents, showing distinct biological activities.

Uniqueness

5-Methanesulfonyl-1H-indole-3-carboxylic acid is unique due to the presence of the methanesulfonyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Biological Activity

5-Methanesulfonyl-1H-indole-3-carboxylic acid (MSICA) is an indole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by the presence of a methanesulfonyl group and a carboxylic acid moiety, exhibits potential therapeutic applications across various fields, including oncology and neuroprotection.

Chemical Structure and Properties

The molecular formula of MSICA is with a molecular weight of approximately 273.29 g/mol. The unique combination of functional groups in MSICA contributes to its distinctive chemical properties and biological activities.

Indole derivatives, including MSICA, are known to interact with multiple biological targets, leading to significant cellular changes. The mechanisms through which MSICA exerts its effects include:

- Receptor Binding : MSICA can bind to various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : The compound may modulate the activity of specific enzymes, impacting metabolic processes.

- Antioxidant Activity : MSICA demonstrates antioxidant properties, potentially protecting cells from oxidative stress.

Anticancer Properties

Research indicates that MSICA exhibits cytotoxic effects against various cancer cell lines. For instance, studies on indole derivatives have shown that they can selectively induce apoptosis in cancer cells while sparing normal cells. Notably, compounds similar to MSICA have been evaluated for their efficacy against breast cancer (MCF-7 cell line), displaying IC50 values below 10 μM, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| MSICA | MCF-7 | < 10 | Selective cytotoxicity against cancer cells |

| 5d | MCF-7 | 4.7 | Ester derivative with strong activity |

Neuroprotective Effects

MSICA also shows promise as a neuroprotective agent. Indole derivatives have been linked to neuroprotection through their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. Studies have demonstrated that certain derivatives exhibit strong neuroprotective effects against oxidative stress-induced cell death .

Case Studies and Research Findings

-

Neuroprotection Against Oxidative Stress :

- A study synthesized derivatives of indole-3-propionic acid and 5-methoxy-indole carboxylic acid, showing significant neuroprotective effects in SH-SY5Y cells against H2O2-induced oxidative stress .

- These compounds demonstrated low hemolytic effects (<5%) and high safety profiles (IC50 > 150 µM), indicating their potential in treating neurodegenerative disorders.

-

Cytotoxicity Assessment :

- A comprehensive study on various indole derivatives revealed that compounds similar to MSICA exhibited selective cytotoxicity towards breast cancer cells while maintaining safety on normal human dermal fibroblasts . The MTT assay confirmed these findings, emphasizing the therapeutic potential of indole derivatives in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Methanesulfonyl-1H-indole-3-carboxylic acid?

- Methodology : A common approach involves condensation reactions starting from indole derivatives. For example, 3-formyl-indole intermediates can react with sulfonating agents under acidic conditions. Sodium acetate in acetic acid is often used as a catalyst, followed by refluxing (3–5 h) to achieve sulfonation . Purification typically involves recrystallization from mixtures like DMF/acetic acid.

Q. How is the crystal structure of this compound characterized?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX (e.g., SHELXL for refinement). Key parameters include R factor (<0.06) and data-to-parameter ratios (>14:1) to ensure accuracy. Thermal ellipsoid plots and hydrogen bonding networks are critical for validating stereochemistry .

Q. What analytical techniques are essential for purity assessment?

- Methodology :

- HPLC : ≥98% purity thresholds with retention time matching reference standards .

- TLC : Monitoring reaction progress using silica gel plates.

- Melting Point : Consistency with literature values (e.g., analogs like 5-fluoro-1H-indole-3-carboxylic acid melt at 193–198°C) .

Q. Which physicochemical properties should be prioritized for characterization?

- Key Properties :

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during characterization?

- Methodology :

- Cross-Validation : Compare NMR chemical shifts with computed spectra (e.g., using PubChem’s Lexichem TK) .

- X-Ray Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles .

- Dynamic HPLC-MS : Detect trace impurities that may skew NMR interpretations .

Q. What strategies optimize the sulfonation step in synthesis?

- Methodology :

- Reagent Selection : Methanesulfonyl chloride in anhydrous conditions to minimize hydrolysis.

- Catalyst Screening : Test bases (e.g., NaHCO₃ vs. NaOAc) to improve yield .

- Reaction Monitoring : In-situ FTIR to track sulfonyl group incorporation .

Q. How to design stability studies under varying environmental conditions?

- Methodology :

- Stress Testing : Expose to heat (40–60°C), UV light, and pH extremes (2–12).

- Degradation Analysis : Use HPLC to quantify decomposition products (e.g., desulfonated indole derivatives) .

- Storage Recommendations : -20°C in amber vials to prevent photodegradation .

Q. What experimental frameworks are suitable for evaluating biological activity?

- Methodology :

- Enzyme Inhibition Assays : Target enzymes like kinases or cytochrome P450 using indole derivatives as scaffolds .

- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) with IC₅₀ calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.